Terfenadine-d3
Description
Role of Isotopic Labeling in Analytical Chemistry
Isotopic labeling represents a fundamental technique in analytical chemistry that enables the tracking and quantification of specific molecules through complex biological and chemical systems. The principle underlying isotopic labeling involves the selective replacement of naturally occurring atoms with their isotopic variants, creating molecules that retain their original chemical behavior while acquiring distinctive analytical signatures. In pharmaceutical research, isotopic labeling has become indispensable for elucidating drug metabolism pathways, studying pharmacokinetic parameters, and developing robust analytical methods for drug quantification.
The analytical advantages of isotopic labeling stem from the ability to distinguish labeled compounds from their unlabeled counterparts using sophisticated detection methods. Mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical techniques can readily differentiate between isotopically labeled and unlabeled molecules based on their distinct physical properties. This capability enables researchers to conduct precise quantitative analyses even in complex biological matrices where multiple interfering substances may be present.
Deuterium labeling, in particular, has gained prominence in pharmaceutical analytical chemistry due to the substantial mass difference between deuterium and hydrogen. The incorporation of deuterium atoms into pharmaceutical molecules creates a predictable mass shift that can be accurately detected and quantified using liquid chromatography-tandem mass spectrometry techniques. This mass shift typically ranges from 1 to 10 atomic mass units depending on the number of deuterium atoms incorporated, providing sufficient analytical separation to enable precise quantification.
The application of deuterated compounds as internal standards has revolutionized bioanalytical method development for pharmaceutical research. Internal standards that are isotopically labeled versions of the target analyte provide optimal compensation for matrix effects, extraction efficiency variations, and instrumental fluctuations that can compromise analytical accuracy. The use of deuterated internal standards has become the gold standard for liquid chromatography-tandem mass spectrometry-based bioanalytical methods, as recommended by regulatory guidelines for pharmaceutical analysis.
Table 1: Analytical Advantages of Deuterated Compounds in Mass Spectrometry
Metabolic flux analysis represents another critical application of isotopic labeling in pharmaceutical research, wherein labeled substrates are introduced into biological systems to trace metabolic pathways and quantify reaction rates. This approach enables researchers to understand how pharmaceutical compounds are processed within living organisms, providing essential information for drug development and optimization. The ability to track isotopically labeled molecules through complex metabolic networks has provided unprecedented insights into drug metabolism mechanisms and has facilitated the identification of novel metabolic pathways.
Historical Development of Terfenadine and Its Deuterated Analogues
The historical development of terfenadine and its deuterated analogues represents a compelling case study in pharmaceutical innovation and analytical method advancement. Terfenadine was originally synthesized in 1973 by chemists at Richardson-Merrell as a potential tranquilizer, but its inability to cross the blood-brain barrier led to its repurposing as a non-sedating antihistamine. The compound was subsequently brought to market by Hoechst Marion Roussel and marketed under various brand names, including Seldane in the United States, becoming a widely prescribed treatment for allergic conditions.
The pharmacological profile of terfenadine revealed its function as a peripherally-selective histamine H1 receptor antagonist, making it effective for treating allergic symptoms without causing the sedation associated with first-generation antihistamines. The compound underwent extensive metabolism in the liver, primarily through cytochrome P450 3A4-mediated pathways, resulting in the formation of fexofenadine as its major active metabolite. This metabolic conversion was so complete that terfenadine itself was typically undetectable in plasma under normal circumstances.
However, the clinical use of terfenadine was complicated by the discovery of potentially serious cardiac side effects, particularly QT interval prolongation and the risk of dangerous arrhythmias such as torsades de pointes. These adverse effects were attributed to the parent compound rather than its active metabolite, leading to the compound's withdrawal from markets worldwide in the 1990s. The cardiotoxicity of terfenadine was linked to its ability to block potassium channels, specifically the human ether-à-go-go-related gene channel, which plays a crucial role in cardiac electrical activity.
The development of analytical methods for terfenadine quantification began in earnest during the 1990s as researchers sought to better understand the compound's pharmacokinetics and metabolism. Early liquid chromatography-tandem mass spectrometry methods were developed to measure terfenadine concentrations in human plasma, with detection limits reaching as low as 100 picograms per milliliter. These sensitive analytical methods required the use of internal standards to ensure accuracy and precision, leading to the development of deuterated analogues of terfenadine.
Table 2: Historical Timeline of Terfenadine and Terfenadine-d3 Development
This compound was developed as part of the effort to create robust analytical methods for terfenadine quantification. The deuterated analogue was synthesized through hydrogen-deuterium exchange reactions, typically involving the replacement of three hydrogen atoms with deuterium to create a compound with a molecular weight of 474.69 daltons compared to the parent compound's molecular weight of 471.67 daltons. This 3-dalton mass difference provided sufficient analytical separation for mass spectrometry-based detection while maintaining nearly identical chemical and physical properties to the parent compound.
The analytical utility of this compound became particularly evident in the development of liquid chromatography-tandem mass spectrometry methods for pharmaceutical research. The compound exhibited optimal performance as an internal standard, with multiple reaction monitoring transitions of 475.7 > 91.0 for quantification and 475.7 > 438.4 for qualification, providing clear mass spectral differentiation from the parent terfenadine. The high purity of commercially available this compound, typically exceeding 99%, ensured minimal interference in sensitive analytical applications.
Table 3: Comparative Mass Spectrometric Properties of Terfenadine and this compound
| Compound | Molecular Weight (Da) | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Mass Shift (Da) |
|---|---|---|---|---|
| Terfenadine | 471.67 | 472.1 > 91.0 | 472.7 > 436.3 | - |
| This compound | 474.69 | 475.7 > 91.0 | 475.7 > 438.4 | +3.0 |
Contemporary applications of this compound extend beyond its original purpose as an internal standard for terfenadine quantification. The compound has found utility in broader pharmaceutical research applications, including method development for human ether-à-go-go-related gene channel studies, where it serves as a positive control compound for cardiac safety assessments. Additionally, this compound has been employed in mass spectrometry imaging studies to investigate drug distribution in biological tissues, demonstrating strong correlations between imaging data and quantitative liquid chromatography-tandem mass spectrometry results.
The synthetic methodology for this compound production has been refined over the years to optimize deuterium incorporation efficiency and chemical purity. Current synthetic approaches employ controlled hydrogen-deuterium exchange reactions using deuterated reagents such as deuterium oxide or deuterated methanol under carefully controlled conditions. Optimization strategies include extended reaction times at moderate temperatures, selection of appropriate acidic or basic catalysts, and quantitative nuclear magnetic resonance measurements to validate deuterium enrichment ratios.
Properties
CAS No. |
192584-82-0 |
|---|---|
Molecular Formula |
C₃₂H₃₈D₃NO₂ |
Molecular Weight |
474.69 |
Synonyms |
α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol; α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3; All |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are crucial to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Terfenadine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, fexofenadine-d3.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: Fexofenadine-d3
Reduction: Various reduced derivatives of this compound
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Terfenadine-d3 is utilized in pharmacokinetic studies to trace metabolic pathways due to its stable isotopic labeling. The compound's unique structure allows researchers to differentiate between the drug and its metabolites in biological systems.
Key Findings:
- Metabolic Pathways : Terfenadine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of fexofenadine, its active metabolite.
- Toxicity Assessment : In vitro studies have shown that terfenadine can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Anticancer Research
Recent studies have highlighted terfenadine's potential as an anticancer agent. It has been shown to affect various cellular pathways that are crucial for cancer cell viability.
Case Study: Colorectal Cancer
- In a study involving HCT116 colorectal cancer cells, this compound was found to significantly reduce cell viability by inhibiting the STAT3 signaling pathway. This inhibition led to increased expression of p53 and decreased expression of murine double minute-2 (Mdm2), suggesting a shift towards pro-apoptotic signaling .
| Study Parameter | Result |
|---|---|
| Cell Line | HCT116 |
| Treatment | This compound (10 mg/kg) |
| Effect on Cell Viability | Marked reduction |
| Mechanism | STAT3 inhibition |
Drug Interaction Studies
This compound is also employed in studies examining drug-drug interactions, particularly concerning absorption and bioavailability.
Research Insights:
- A study investigated the effects of vitamin D3 on the absorption of terfenadine and other drugs using human microphysiology systems. It demonstrated that terfenadine's pharmacokinetics could be influenced by other compounds' metabolic pathways, providing insights into combined therapeutic regimens .
Human Microphysiology Systems
The application of this compound in human microphysiology systems (MPS) has provided a platform for studying multi-organ interactions and toxicity assessments.
Key Applications:
- MPS models have been used to simulate organ-specific processing of terfenadine, allowing researchers to track its absorption, metabolism, and excretion across different organ systems. This approach helps in understanding potential toxicities associated with terfenadine exposure .
Potential in Treating Allergic Conditions
Despite its historical use as an antihistamine, terfenadine's role is being re-evaluated in the context of allergic reactions and asthma management due to its effects on histamine receptors.
Mechanism of Action:
- Terfenadine acts as a competitive antagonist at histamine H1 receptors, which are involved in allergic responses. Its ability to modulate other receptors such as serotonin and adrenergic receptors further supports its therapeutic potential beyond traditional antihistamines.
Mechanism of Action
Terfenadine-d3 exerts its effects by competing with histamine for binding at H1-receptor sites in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Deuterated Analogs
Deuterated analogs like Terfenadine-d3 are critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their near-identical chemical properties to non-deuterated counterparts, except for a predictable mass shift. Below is a comparative analysis of this compound and structurally similar deuterated compounds used in pharmacokinetic studies:
Table 1: Key Analytical Parameters of Deuterated Compounds
| Compound | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Mass Shift (Δ) | Purity |
|---|---|---|---|---|
| This compound | 475.7 > 91.0 | 475.7 > 438.4 | +3.6 | 99.88% |
| Diphenhydramine-d3 | 259.3 > 167.0 | 259.3 > 165.1 | +3.0 | N/A |
| Dextromethorphan-d3 | 275.4 > 215.1 | 275.4 > 147.0 | +3.0 | N/A |
| Losartan-d4 | 427.5 > 211.1 | 427.5 > 184.0 | +4.0 | N/A |
Notes:
Pharmacokinetic Behavior in Comparative Studies
Data from tissue-based pharmacokinetic studies reveal:
Table 2: Absorbed Drug Fractions of Parent Compounds
| Drug | Mean Absorption (%) ± SD | Range (%) |
|---|---|---|
| Terfenadine | 56 ± 23 | 8–89 |
| Losartan | 66 ± 24 | 12–93 |
| Dextromethorphan | 57 ± 22 | 10–92 |
| Diphenhydramine | 64 ± 21 | 18–93 |
Analytical Advantages Over Non-Deuterated Counterparts
This compound’s primary utility lies in its role as an internal standard. Key advantages include:
- Isotopic Distinction : The +3.6 Da shift prevents overlap with Terfenadine’s MS signals, even in complex biological samples .
- Stability : Deuterium incorporation reduces metabolic degradation rates in vitro, mimicking the parent drug’s behavior without isotopic cross-talk .
- Cross-Compound Specificity: Unlike impurities in drugs like Drospirenone (e.g., 1-fluoronaphthalene), this compound is synthesized to exclude structural analogs that could confound results .
Biological Activity
Terfenadine-d3, a deuterated form of the antihistamine terfenadine, is primarily studied for its biological activity related to histamine receptors and its potential therapeutic applications, particularly in oncology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Target Receptors
this compound primarily targets several key receptors and proteins, including:
- Histamine H1 receptor (H1R)
- Serotonin receptors
- HERG protein
- Adrenergic receptors
- Dopamine D3 receptor
- Inducible nitric oxide synthase (iNOS)
- Epidermal growth factor receptor erbB1 (EGFR)
- Tyrosine-protein kinases
- C-C chemokine receptor type 5 (CCR5)
Mode of Action
this compound acts as an antagonist at the H1R, competing with histamine for binding sites. This interaction is crucial in various physiological processes, including vasodilation and bronchial muscle contraction. The compound also influences intracellular signaling pathways by modulating the phosphorylation states of proteins involved in cell survival and apoptosis, particularly through the inhibition of the MEK/ERK and JAK2 pathways, leading to reduced STAT3 signaling .
Biochemical Pathways
This compound is known to:
- Suppress STAT3 phosphorylation.
- Inhibit the expression of gene products associated with cell survival.
- Trigger apoptosis through the activation of caspases and degradation of poly-(ADP-ribose) polymerase (PARP) in cancer cells .
Anticancer Properties
Recent studies highlight the potential of this compound in cancer therapy:
- Colorectal Cancer : A study demonstrated that terfenadine induces apoptosis in HCT116 colorectal cancer cells by inhibiting H1R signaling and modulating apoptotic markers like Bax and Bcl-2. This mechanism was linked to decreased cell viability and tumor growth in xenograft models .
- Prostate Cancer : Another investigation revealed that terfenadine exerts anti-proliferative effects on hormone-refractory prostate cancer cells through mechanisms independent of histamine receptors, involving Mcl-1 cleavage and Bak upregulation .
Case Studies
Pharmacokinetics
Terfenadine undergoes extensive first-pass metabolism, resulting in low plasma concentrations of the parent drug. It is metabolized to fexofenadine via cytochrome P450 enzymes CYP2D6 and CYP3A4. The deuterated form allows for precise tracking in pharmacokinetic studies using mass spectrometry, providing insights into drug absorption, distribution, metabolism, and excretion (ADME) .
Q & A
Basic Research Question: What are the standard methods for synthesizing and characterizing Terfenadine-d3?
Answer:
this compound, a deuterium-labeled analog of terfenadine, is synthesized via hydrogen-deuterium exchange reactions using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled conditions. Characterization involves:
- Nuclear Magnetic Resonance (NMR): To confirm deuterium incorporation at specific positions (e.g., methyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight shifts (+3 Da) and isotopic purity .
- Chromatographic Purity: HPLC or LC-MS ensures chemical purity (>99%), critical for pharmacokinetic studies .
Validation Tip: Cross-check results with non-deuterated terfenadine to confirm isotopic labeling efficacy .
Basic Research Question: Which analytical techniques are recommended for assessing this compound purity in experimental settings?
Answer:
- High-Performance Liquid Chromatography (HPLC): Paired with UV detection to quantify impurities (<0.1%) .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Detects isotopic interference and confirms structural integrity .
- Karl Fischer Titration: Measures residual moisture, critical for stability studies .
Best Practice: Calibrate instruments using certified reference standards to minimize batch-to-batch variability .
Advanced Research Question: How can researchers optimize deuterium incorporation efficiency in this compound synthesis?
Answer:
Deuterium incorporation efficiency depends on:
- Reaction Temperature and Time: Prolonged exposure to deuterated solvents at 40–60°C enhances H/D exchange .
- Catalyst Selection: Acidic or basic catalysts (e.g., DCl or NaOD) improve reaction kinetics .
Methodological Rigor: Use quantitative NMR (qNMR) to measure deuterium enrichment ratios and validate synthetic protocols .
Advanced Research Question: What strategies resolve contradictions in reported IC₅₀ values for this compound’s hERG channel blockade?
Answer:
Discrepancies arise from:
- Experimental Models: Differences in cell lines (e.g., HEK293 vs. CHO cells) and voltage protocols .
- Compound Solubility: Use DMSO concentrations <0.1% to avoid solvent interference .
Resolution Approach: Replicate studies using standardized hERG assay conditions (e.g., automated patch-clamp systems) and cross-validate with LC-MS to confirm compound integrity during experiments .
Advanced Research Question: How should researchers design in vitro vs. in vivo studies to evaluate this compound’s pharmacokinetic (PK) profile?
Answer:
- In Vitro: Use hepatic microsomes or hepatocytes to assess metabolic stability and CYP450 inhibition potential. Include deuterated internal standards for LC-MS/MS quantification .
- In Vivo: Administer via intravenous/oral routes in rodent models. Collect plasma samples at multiple timepoints and analyze using isotope dilution techniques to distinguish this compound from endogenous metabolites .
Critical Consideration: Account for isotopic effects on metabolism; deuterated analogs may exhibit altered clearance rates compared to non-deuterated terfenadine .
Advanced Research Question: What methodologies detect isotopic effects of this compound in metabolic studies?
Answer:
- Comparative Metabolite Profiling: Use LC-HRMS to compare metabolite patterns between this compound and its non-deuterated counterpart .
- Kinetic Isotope Effect (KIE) Analysis: Measure changes in reaction rates (e.g., CYP-mediated oxidation) using stable isotope-labeled substrates .
Validation: Pair in silico simulations (e.g., molecular docking) with experimental data to predict deuterium’s impact on binding affinity .
Advanced Research Question: How can researchers ensure data reproducibility in this compound stability studies under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose this compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) conditions at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts using MS/MS .
- Statistical Rigor: Use triplicate samples and ANOVA to assess significance of degradation pathways .
Basic Research Question: What are the ethical and practical guidelines for handling this compound in human cell-based assays?
Answer:
- Ethical Compliance: Obtain IRB approval for human-derived cell lines and disclose deuterium labeling in protocols .
- Safety Protocols: Use fume hoods for weighing and handling powdered this compound; store at –20°C in desiccated containers to prevent hygroscopic degradation .
Advanced Research Question: How can this compound be utilized in mechanistic studies of drug-drug interactions (DDIs)?
Answer:
- CYP Inhibition Assays: Co-incubate this compound with probe substrates (e.g., midazolam for CYP3A4) in human liver microsomes. Quantify metabolite suppression via LC-MS/MS .
- Data Interpretation: Normalize results to non-deuterated controls to isolate isotopic effects from intrinsic inhibitory activity .
Advanced Research Question: What novel applications exist for this compound beyond cardiac safety pharmacology?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
